molecular formula C37H46N6O10 B12400133 PROTAC HDAC6 degrader 1

PROTAC HDAC6 degrader 1

Cat. No.: B12400133
M. Wt: 734.8 g/mol
InChI Key: FQLCLMHMOFLVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC HDAC6 degrader 1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade histone deacetylase 6 (HDAC6). Histone deacetylases are enzymes that remove acetyl groups from histone and non-histone proteins, playing a crucial role in gene expression and protein activity regulation. HDAC6 is unique among histone deacetylases due to its dominant cytoplasmic localization and two functional catalytic domains. The deregulation of HDAC6 is associated with various diseases, including neurodegenerative diseases, cancer, and pathological autoimmune responses .

Preparation Methods

The synthesis of PROTAC HDAC6 degrader 1 involves the conjugation of a selective HDAC6 inhibitor, Nexturastat A, with a linker and a ligand for recruiting E3 ligase. The synthetic route typically includes the following steps:

    Synthesis of Nexturastat A: This involves the preparation of the HDAC6 inhibitor.

    Linker Attachment: A linker is attached to Nexturastat A.

    E3 Ligase Ligand Conjugation: The final step involves conjugating the E3 ligase ligand to the linker.

The reaction conditions for these steps often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG), with the addition of surfactants like Tween 80 to ensure solubility and stability .

Chemical Reactions Analysis

PROTAC HDAC6 degrader 1 undergoes several types of chemical reactions:

    Ubiquitination: The compound facilitates the ubiquitination of HDAC6, marking it for degradation by the proteasome.

    Deacetylation: As an HDAC6 inhibitor, it prevents the deacetylation of histone and non-histone proteins.

Common reagents used in these reactions include ubiquitin, E3 ligase, and proteasome inhibitors. The major product formed from these reactions is the degraded HDAC6 protein .

Scientific Research Applications

PROTAC HDAC6 degrader 1 has several scientific research applications:

    Cancer Research: It is used to study the role of HDAC6 in cancer and to develop potential cancer therapies.

    Neurodegenerative Diseases: The compound is used to investigate the involvement of HDAC6 in neurodegenerative diseases like Alzheimer’s and Parkinson’s.

    Autoimmune Diseases: Research on autoimmune diseases benefits from the selective degradation of HDAC6 to understand its role in immune responses.

    Cell Biology: It is used to study protein trafficking, cell shape, and migration by modulating HDAC6 levels

Mechanism of Action

PROTAC HDAC6 degrader 1 exerts its effects through the following mechanism:

Comparison with Similar Compounds

PROTAC HDAC6 degrader 1 is unique due to its high selectivity for HDAC6 and its efficient degradation mechanism. Similar compounds include:

This compound stands out due to its ability to induce significant degradation of HDAC6 with excellent selectivity against other histone deacetylases, making it a valuable tool in scientific research .

Properties

Molecular Formula

C37H46N6O10

Molecular Weight

734.8 g/mol

IUPAC Name

4-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octanoylamino]-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide

InChI

InChI=1S/C37H46N6O10/c44-29(40-25-17-15-24(16-18-25)34(48)39-22-9-5-3-7-14-31(46)42-52)13-6-2-1-4-8-21-38-32(47)23-53-28-12-10-11-26-33(28)37(51)43(36(26)50)27-19-20-30(45)41-35(27)49/h10-12,15-18,27,52H,1-9,13-14,19-23H2,(H,38,47)(H,39,48)(H,40,44)(H,42,46)(H,41,45,49)

InChI Key

FQLCLMHMOFLVSV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCC(=O)NC4=CC=C(C=C4)C(=O)NCCCCCCC(=O)NO

Origin of Product

United States

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